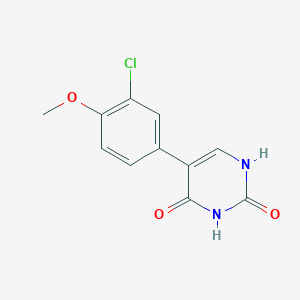
5-(2,3-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCPH-95%) is an organic compound that has been widely used in scientific research due to its unique properties. It is a yellowish-white crystalline solid with a melting point of 156-158°C and a boiling point of 442°C. 5-DCPH-95% has been used in a variety of applications, such as in the synthesis of other compounds, as a reagent in biochemistry, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-DCPH-95% is not well understood. However, it is believed that the compound acts as a catalyst in chemical reactions, and it may also interact with proteins and enzymes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCPH-95% are not well understood. However, it is believed that the compound may interact with proteins and enzymes in the body, and it may also act as a catalyst in chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-DCPH-95% in lab experiments include its low cost, ease of synthesis, and wide availability. It is also relatively non-toxic and has a low volatility, making it safe to use in lab experiments. However, the compound is not very stable and can degrade over time. In addition, it is not very soluble in water, making it difficult to use in some types of experiments.
Direcciones Futuras
The future directions for 5-DCPH-95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, more research is needed to explore the potential of the compound for use in drug and pharmaceutical synthesis, as well as for use in the synthesis of polymers and other materials. Finally, further research is needed to develop methods to improve the stability of the compound and to increase its solubility in water.
Métodos De Síntesis
5-DCPH-95% is synthesized by the reaction of 2,3-dichlorophenol with hydroxypyrimidine in an alkaline medium. The reaction proceeds in three steps. First, 2,3-dichlorophenol is reacted with hydroxypyrimidine in the presence of sodium hydroxide to form 5-chloro-2-hydroxypyrimidine. Second, the 5-chloro-2-hydroxypyrimidine is then treated with sodium hydroxide to form 5-(2,3-dichlorophenyl)-2-hydroxypyrimidine. Finally, the 5-(2,3-dichlorophenyl)-2-hydroxypyrimidine is purified by recrystallization to obtain 5-DCPH-95%.
Aplicaciones Científicas De Investigación
5-DCPH-95% has been used in a variety of scientific research applications. It has been used as a reagent in biochemistry to study the structure and function of proteins and enzymes. It has also been used as a catalyst in chemical reactions, such as the synthesis of other compounds. In addition, 5-DCPH-95% has been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-7(9(8)12)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYVPCFRMTVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686849 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
CAS RN |
1111108-08-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)





![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
